3,3-Dimethyldeca-1,5-diyne
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Overview
Description
3,3-Dimethyldeca-1,5-diyne is an organic compound with the molecular formula C12H18. It is a member of the alkyne family, characterized by the presence of two triple bonds in its structure. This compound is notable for its unique structural features, which include two methyl groups attached to the third carbon atom of the deca-1,5-diyne chain. The presence of these triple bonds and methyl groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyldeca-1,5-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process. Additionally, alternative methods, such as the use of nickel or cobalt catalysts, may be explored to reduce costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyldeca-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, with hydrogenation being a common method.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyldeca-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyldeca-1,5-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These bonds can undergo addition reactions, where reagents add across the triple bonds, leading to the formation of new products. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals, which can catalyze further reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiyne: A simpler alkyne with two triple bonds but without the methyl groups.
3,3-Dimethyl-1-butyne: Contains a single triple bond and two methyl groups.
Hexa-1,5-diyne: Another alkyne with two triple bonds but a different carbon chain length.
Uniqueness
3,3-Dimethyldeca-1,5-diyne is unique due to the presence of two methyl groups on the third carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other diynes and contributes to its specific applications in research and industry .
Properties
CAS No. |
917762-98-2 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,3-dimethyldeca-1,5-diyne |
InChI |
InChI=1S/C12H18/c1-5-7-8-9-10-11-12(3,4)6-2/h2H,5,7-8,11H2,1,3-4H3 |
InChI Key |
NPDFIBDWMHKPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCC(C)(C)C#C |
Origin of Product |
United States |
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